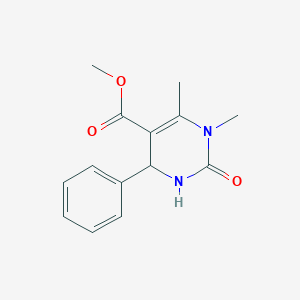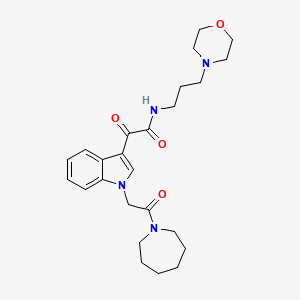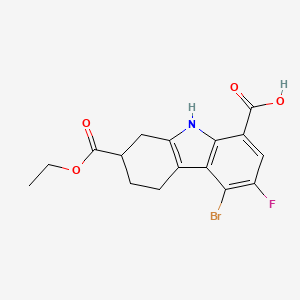
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1E,4E,6E)-1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one” is a chemical compound with the CAS Number: 647825-33-0. It has a molecular weight of 227.31 . The IUPAC name for this compound is (1E,4E,6E)-1-(dimethylamino)-7-phenyl-1,4,6-heptatrien-3-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO/c1-16(2)13-12-15(17)11-7-6-10-14-8-4-3-5-9-14/h3-13H,1-2H3/b10-6+,11-7+,13-12+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Applications De Recherche Scientifique
Nonlinear Optical Materials
- (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one has been explored for its potential use as a nonlinear optical material. This is due to its donor-acceptor structure, which is crucial for second-order nonlinear effects. However, its crystallization in a centrosymmetric space group limits its application in this field in the crystalline state (Bogdanov et al., 2019).
Electronic Properties in Ir(III) Complexes
- The compound is part of the structure of certain Ir(III) complexes. These complexes have been studied for their unique electronic properties, including photostability, two-photon absorption, and transient absorption spectroscopy. These properties are important for understanding the absorption bands and photoluminescence emission at room temperature (Zhao et al., 2016).
Chalcone Derivative Compounds
- Chalcone derivative compounds, including those with this compound, have been synthesized and studied for their nonlinear optical absorption properties. These properties are significant for potential applications in optical device technologies such as optical limiters (Rahulan et al., 2014).
Fluorescent Chemosensors
- Derivatives of this compound have been used to develop highly selective fluorescent chemosensors. These sensors are capable of detecting specific anions, such as cyanide, in the presence of iron(III) ions. They have potential applications in biological and environmental systems (Yang et al., 2015).
Photoisomerization Studies
- The compound has been a subject of study in photoisomerization processes, providing insights into the stereochemistry and the role of multiplicity in the excited state. Understanding these processes is important for various applications in photochemistry and photophysics (Courtot & Salaün, 1976).
Cancer Research
- Some derivatives have been synthesized and evaluated for their cytotoxic activity against specific cancer cell lines. This research is important for the development of new anticancer drugs (Chuprajob et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16(2)13-12-15(17)11-7-6-10-14-8-4-3-5-9-14/h3-13H,1-2H3/b10-6+,11-7+,13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXAPPOEZMQTH-ZSBSVGGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2428824.png)
![N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide](/img/structure/B2428826.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2428827.png)

![N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)



![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2428838.png)

![methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2428843.png)
![methyl 4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2428844.png)


